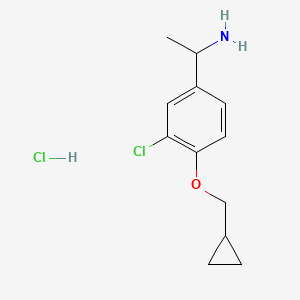

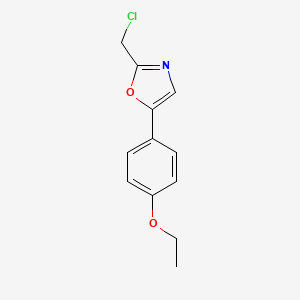

(1-Cyclobutylpyrrolidin-3-yl)methanol

説明

Molecular Structure Analysis

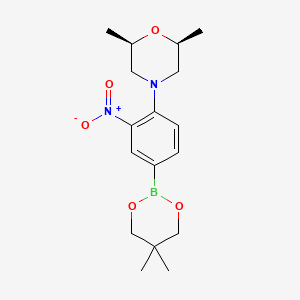

The molecular structure of “(1-Cyclobutylpyrrolidin-3-yl)methanol” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

科学的研究の応用

Catalysis

A study highlighted the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which, when complexed with CuCl, catalyzes the Huisgen 1,3-dipolar cycloaddition efficiently. This ligand-copper complex allows for low catalyst loadings, short reaction times, and compatibility with free amino groups, showcasing its potential in catalytic applications (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Lipid Dynamics

Research on methanol's effects on lipid dynamics using small angle neutron scattering revealed that methanol significantly impacts lipid mixing and flip-flop kinetics. This finding has implications for the study of biological membranes and the effects of solvents on them (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

Organic Synthesis

An iridium-catalyzed direct C–C coupling method using methanol and allenes was developed to create higher alcohols incorporating all-carbon quaternary centers. This innovative approach highlights methanol's role as a renewable feedstock in fine chemical synthesis (Moran, Preetz, Mesch, & Krische, 2011).

Asymmetric Synthesis

Another study demonstrated the asymmetric synthesis of (diene)Fe(CO)3 complexes via catalytic enantioselective alkylation, using dialkylzincs. This method showcases the synthesis of complex molecules with high enantioselectivity and has potential applications in the development of chiral molecules (Takemoto, Baba, Honda, Nakao, Noguchi, Iwata, Tanaka, & Ibuka, 1998).

Drug Discovery and Development

A study involving the synthesis and characterization of a novel ferrocene derivative explored its potential antitumor activity. This research underscores the importance of novel compounds in drug discovery, specifically targeting the mitogen-activated protein (MAP) kinases interacting kinase (Mnk) 1 (Hammoud, Khattab, Abdel-Motaal, Van der Eycken, Alnajjar, Abulkhair, & Al-karmalawy, 2022).

作用機序

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific targets of (1-Cyclobutylpyrrolidin-3-yl)methanol would depend on its exact structure and functional groups.

Biochemical Pathways

Pyrrolidine derivatives can be involved in a variety of biochemical pathways. For example, some pyrrolidine derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities . The specific pathways affected by (1-Cyclobutylpyrrolidin-3-yl)methanol would depend on its specific targets and mode of action.

特性

IUPAC Name |

(1-cyclobutylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-7-8-4-5-10(6-8)9-2-1-3-9/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEWGZNHUBMSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Cyclobutylpyrrolidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

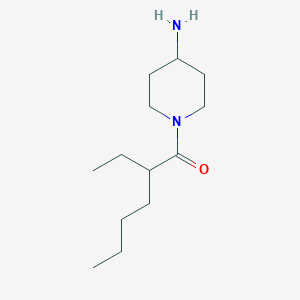

![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)

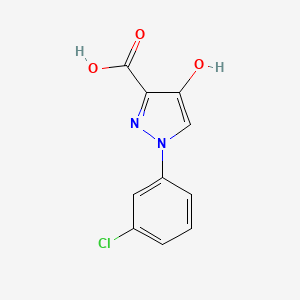

![5-Hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B1490512.png)

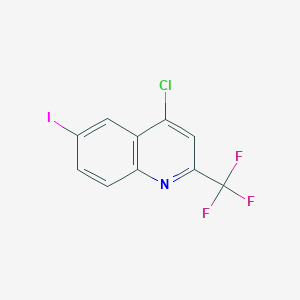

![4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline](/img/structure/B1490514.png)

![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)